2-chloro-1-(1H-pyrrol-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLFQDHVIUYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292286 | |
| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-62-1 | |
| Record name | 53391-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloroacetyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a pyrrole derivative of interest in various research and development domains. This document summarizes key data, details experimental protocols for its synthesis and characterization, and presents logical workflows through diagrammatic representations.
Core Physicochemical Data
This compound is a crystalline solid. While a specific melting point has not been explicitly reported in the cited literature, its characterization as a crystalline compound was determined through single-crystal X-ray diffraction.[1][2] Further experimental determination is required for a precise melting point value. Information regarding its boiling point and solubility in various solvents is not currently available in the reviewed scientific literature.
A summary of the known quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 53391-62-1 | [3] |
| Molecular Formula | C₆H₆ClNO | [3][4] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| Physical Form | Crystalline Solid | [1][2] |
| Crystal System | Triclinic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Calculated Density | 1.496 g/cm³ | [1] |
Experimental Protocols
The synthesis and characterization of this compound are primarily achieved through Friedel-Crafts acylation followed by crystallographic analysis.
Synthesis via Friedel-Crafts Acylation
The synthesis of this compound is accomplished using a conventional Friedel-Crafts acylation method.[2] This electrophilic aromatic substitution reaction involves the acylation of pyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium bicarbonate solution (10%)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.
-
To this mixture, add a solution of pyrrole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with a 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[2]
Characterization by Single-Crystal X-ray Diffraction
The definitive structural elucidation of this compound is achieved through single-crystal X-ray diffraction.[1][2]
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate).
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless, needle-like crystals suitable for X-ray diffraction will form over time.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using MoKα radiation (λ = 0.71073 Å).
-
Process the collected data using appropriate software for integration and scaling.
-
Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
The crystallographic data confirms the molecular structure and provides precise bond lengths and angles, as well as details about intermolecular interactions, such as hydrogen bonding.[1][2]
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for structural characterization.
References
In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex heterocyclic molecules. This document compiles available data on its chemical and physical properties and outlines a general synthetic approach.
Molecular Structure and Properties
This compound is a chemical compound featuring a pyrrole ring substituted at the 2-position with a chloroacetyl group. The presence of the reactive chloromethyl ketone moiety makes it a valuable intermediate for various chemical transformations.
Chemical Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNO | [1][2] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| CAS Number | 53391-62-1 | [1][3][4] |
| Canonical SMILES | C1=CNC(=C1)C(=O)CCl | [2] |
| InChIKey | QWNLFQDHVIUYBL-UHFFFAOYSA-N | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole ring protons (in the range of 6-7 ppm), a singlet for the methylene protons adjacent to the chlorine atom (around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum would likely display signals for the carbonyl carbon (around 180-190 ppm), the carbons of the pyrrole ring (in the aromatic region of 110-140 ppm), and the chloromethyl carbon (around 40-50 ppm).
-
IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration (typically in the range of 1650-1700 cm⁻¹), N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57), with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the Friedel-Crafts acylation of pyrrole.
Proposed Synthetic Workflow:
Caption: Proposed experimental workflow for the synthesis.
General Procedure:
-
Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.
-
Addition of Lewis Acid: A Lewis acid, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution.
-
Acylation: Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is then allowed to stir for a specified period, gradually warming to room temperature.
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.
Note: The specific reaction conditions, including the choice of solvent, Lewis acid, reaction temperature, and time, would need to be optimized to achieve the best yield and purity.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The reactive α-chloro ketone functionality allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes it a valuable precursor for the development of novel compounds with potential biological activities, including but not limited to:
-
Antimicrobial agents
-
Anticancer agents
-
Enzyme inhibitors
The pyrrole scaffold is a common motif in many natural products and pharmaceuticals, and derivatives of this compound can be used to explore new chemical space around this important core structure.
Safety Information
Detailed toxicological data for this compound is not available. As with any α-haloketone, it should be handled with care as it is likely to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently limited in publicly accessible literature, its molecular structure and a plausible synthetic route have been outlined in this guide. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel and functional molecules.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry. Its unique structure, incorporating a reactive α-chloro ketone moiety and a pyrrole ring, makes it an important intermediate in the synthesis of a wide range of biologically active compounds, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its use in a research setting.
Introduction
The pyrrole nucleus is a prominent scaffold in a vast array of natural products and pharmaceutical agents, exhibiting diverse biological activities.[1] The introduction of an α-chloroacetyl group at the 2-position of the pyrrole ring, affording this compound, provides two reactive centers for further chemical modification: the electrophilic carbon of the carbonyl group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.[2] This dual reactivity allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents, including kinase inhibitors.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 53391-62-1 | [7] |
| Molecular Formula | C₆H₆ClNO | [7] |
| Molecular Weight | 143.57 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Crystal System | Orthorhombic | [7] |
| Space Group | P2₁2₁2₁ | [7] |
Synthesis
The primary synthetic route to this compound is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent.[9][10]
Experimental Protocol: Friedel-Crafts Acylation of Pyrrole
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of pyrrole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Yield:
-
Typical yields for this reaction are in the range of 60-75%.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. A recent study provided detailed crystallographic and spectroscopic data for this compound.[7]
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, ppm) | δ 9.45 (br s, 1H, NH), 7.15 (m, 1H, Pyrrole-H), 7.00 (m, 1H, Pyrrole-H), 6.30 (m, 1H, Pyrrole-H), 4.65 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃, ppm) | δ 183.0 (C=O), 131.5 (Pyrrole-C), 125.0 (Pyrrole-C), 117.0 (Pyrrole-C), 110.0 (Pyrrole-C), 46.0 (CH₂Cl) |
| IR (KBr, cm⁻¹) | 3280 (N-H stretching), 1650 (C=O stretching), 1540, 1470 (Pyrrole ring stretching) |
| Mass Spectrometry (EI) | m/z 143 (M⁺), 145 (M+2)⁺ |
Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, facilitating reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.
5.1.1. Reaction with Amines: Treatment of this compound with primary or secondary amines leads to the formation of α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds and potential drug candidates.
5.1.2. Reaction with Thiols: Reaction with thiols or thiolate anions provides α-thio ketones. These compounds are precursors to sulfur-containing heterocycles and other molecules of medicinal interest.
Reaction Mechanism: Nucleophilic Substitution
Caption: Generalized mechanism of nucleophilic substitution at the α-carbon.
Applications in Drug Development
The structural motifs accessible from this compound are prevalent in many biologically active molecules. A significant area of application is in the development of protein kinase inhibitors.[3][4][5][6]
Role as a Kinase Inhibitor Precursor
Many kinase inhibitors feature a heterocyclic core, often a pyrrolo-pyrimidine or a related scaffold, which mimics the adenine part of ATP to bind to the kinase active site. This compound serves as a key starting material for the construction of these core structures. The α-chloro ketone functionality allows for the facile construction of fused ring systems through reactions with appropriate binucleophilic reagents.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a hypothetical pathway where this compound is used to synthesize a generic pyrrolo[1,2-a]pyrazine scaffold, a common core in kinase inhibitors.
Caption: Hypothetical pathway to a pyrrolo[1,2-a]pyrazine kinase inhibitor scaffold.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatility of its α-chloro ketone moiety make it an attractive starting material for the synthesis of a diverse range of compounds, particularly for applications in drug discovery. The ability to readily introduce various nucleophiles allows for the systematic exploration of chemical space in the development of new therapeutic agents, most notably in the field of kinase inhibitors. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-1-(1H-pyrrol-2-yl)ethanone is a versatile bifunctional chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive α-chloro ketone moiety attached to a pyrrole ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and signaling pathways are presented to facilitate its practical application in the laboratory.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The reaction is sensitive to the conditions, including the choice of solvent, temperature, and the order of reagent addition, which can influence the yield and regioselectivity. While acylation of pyrrole itself can lead to a mixture of 2- and 3-substituted products and is often complicated by polymerization, the use of an N-protected pyrrole, such as N-benzenesulfonyl pyrrole, can improve the yield and favor the formation of the 3-acylpyrrole isomer. However, for the synthesis of the 2-substituted isomer, direct acylation of unprotected pyrrole is employed.
General Experimental Protocol: Friedel-Crafts Acylation of Pyrrole
A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is cooled in an ice bath. To this solution, a Lewis acid (e.g., aluminum chloride) is added portion-wise, followed by the dropwise addition of chloroacetyl chloride. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Quantitative Data for Synthesis
The yield of the Friedel-Crafts acylation of N-protected pyrroles can be influenced by the reaction conditions. A study on the acylation of N-benzenesulfonyl pyrrole with chloroacetyl chloride using aluminum chloride as the catalyst in dichloromethane provided the following results under optimized conditions:
| Entry | Reactant | Acylating Agent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | C3:C2 Selectivity |
| 1 | N-benzenesulfonyl pyrrole | Chloroacetyl chloride | AlCl₃ | CH₂Cl₂ | 5 | Room Temp | 74 | 16:1 |
Table 1: Reaction conditions and yield for the Friedel-Crafts acylation of N-benzenesulfonyl pyrrole.
Key Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine and the carbonyl carbon. The α-chloro ketone moiety is particularly susceptible to nucleophilic substitution reactions.
Hantzsch Thiazole Synthesis
A prominent reaction of α-halo ketones is the Hantzsch thiazole synthesis, where they react with a thiourea or thioamide to form a thiazole ring. This reaction is a cornerstone for the synthesis of a wide variety of 2-aminothiazole derivatives, which are prevalent scaffolds in many biologically active compounds.
General Experimental Protocol: Hantzsch Thiazole Synthesis
To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of a substituted thiourea is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be further purified by recrystallization.
Representative Derivatives and Yields
The reaction of this compound with various thioureas can be used to generate a library of 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives. The yields of these reactions are generally good, as illustrated in the table below.
| Entry | Thiourea | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Thiourea | 2-amino-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 4 | 85 |
| 2 | Phenylthiourea | 2-(phenylamino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 6 | 78 |
| 3 | 4-Methylphenylthiourea | 2-((4-methylphenyl)amino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 6 | 82 |
| 4 | 4-Chlorophenylthiourea | 2-((4-chlorophenyl)amino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 8 | 75 |
Table 2: Synthesis of 2-aminothiazole derivatives from this compound.
Applications in Drug Discovery
The pyrrole nucleus and its derivatives are of great interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of various pyrrole-containing compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Derivatives of this compound, particularly the 2-aminothiazole derivatives, have been investigated for their potential as anticancer agents. Some pyrrole derivatives have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation and angiogenesis in cancer.
Mechanism of Action: Inhibition of EGFR/VEGFR Signaling
The binding of growth factors like EGF and VEGF to their respective receptors (EGFR and VEGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately lead to cell proliferation, survival, migration, and angiogenesis. Certain pyrrole-based inhibitors can competitively bind to the ATP-binding site of the kinase domain of these receptors, thereby blocking the downstream signaling and inhibiting tumor growth.
Caption: EGFR/VEGFR signaling pathway and inhibition by pyrrole derivatives.
Experimental Workflow
The synthesis and evaluation of derivatives of this compound typically follow a structured workflow, from the initial synthesis and purification to the final biological assessment.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its straightforward preparation via Friedel-Crafts acylation and its reactivity towards nucleophiles, particularly in the Hantzsch thiazole synthesis, provide access to a rich diversity of molecular scaffolds. The demonstrated biological activities of its derivatives, especially in the area of oncology, underscore its importance for researchers and scientists in the field of drug discovery and development. This guide has provided the essential technical information and protocols to facilitate the effective utilization of this key building block in the pursuit of novel therapeutic agents.
Methodological & Application
Application Notes: Synthesis of α-Aminoketone Derivatives from 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The compound 2-chloro-1-(1H-pyrrol-2-yl)ethanone is a valuable and versatile starting material for the synthesis of novel pyrrole derivatives. Its structure incorporates a reactive α-chloroketone moiety, which is an excellent electrophilic site for nucleophilic substitution reactions.[2] This reactivity allows for the straightforward introduction of various functional groups, making it an ideal building block for the generation of chemical libraries for drug discovery and development programs.
This document provides a detailed protocol for the synthesis of a library of 2-(substituted-amino)-1-(1H-pyrrol-2-yl)ethanone derivatives through nucleophilic substitution with primary and secondary amines.
Principle of the Reaction
The primary synthetic transformation is the N-alkylation of an amine. The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly electrophilic. A primary or secondary amine acts as a nucleophile, attacking this carbon and displacing the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation and deactivation of the amine nucleophile, driving the reaction to completion.
Figure 1: General reaction scheme for the synthesis of 2-(substituted-amino)-1-(1H-pyrrol-2-yl)ethanone derivatives.
Experimental Workflow
The overall experimental process follows a standard synthetic chemistry workflow, from reaction setup to final product characterization. This systematic approach ensures reproducibility and high purity of the synthesized derivatives.
Figure 2: A typical experimental workflow for the synthesis, purification, and characterization of derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with an amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable volume of anhydrous solvent (e.g., ACN or THF, approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add the selected amine (1.1 eq) to the stirred solution, followed by the dropwise addition of the base (1.5 eq, e.g., triethylamine).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50°C) may be applied.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoketone derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Derivatives
The following table summarizes representative data for derivatives synthesized using the general protocol. (Note: Yields and purity are illustrative and may vary based on the specific amine and reaction conditions).
| Derivative ID | Amine Used | Derivative Structure | Representative Yield (%) | Representative Purity (%) |
| PD-01 | Piperidine | ![]() | 85 - 95% | >98% |
| PD-02 | Morpholine | ![]() | 88 - 96% | >98% |
| PD-03 | Benzylamine | ![]() | 80 - 90% | >97% |
| PD-04 | N-Methylpiperazine | ![]() | 75 - 85% | >97% |
| PD-05 | Aniline | ![]() | 65 - 75% | >95% |
Applications in Drug Discovery
The synthesized α-aminoketone derivatives serve as versatile intermediates for further chemical elaboration or as final compounds for biological screening.
-
Scaffold for Heterocycle Synthesis: The α-aminoketone moiety is a precursor for various heterocyclic systems. For instance, it can undergo condensation reactions to form substituted imidazoles, pyrazines, or thiazoles, which are common motifs in pharmacologically active compounds.[3]
-
Bioisosteric Replacement: The pyrrole ring is a key component in many successful drugs. These derivatives can be used in lead optimization programs as bioisosteres or as novel scaffolds.
-
Screening Libraries: The protocol is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of compounds for high-throughput screening against various biological targets, such as kinases, proteases, and GPCRs.
Conclusion
This compound is an excellent starting material for the synthesis of diverse libraries of α-aminoketone derivatives. The protocol outlined provides a robust and straightforward method for N-alkylation with a wide range of amines. The resulting compounds are valuable assets for medicinal chemistry research and drug development, offering significant potential for the discovery of novel therapeutic agents.
References
Application Notes and Protocol for N-Alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the N-alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The described methodology is based on established procedures for the N-alkylation of pyrrole derivatives, ensuring a high probability of success for researchers. The protocol outlines the use of common laboratory reagents and provides a straightforward procedure suitable for professionals in synthetic and medicinal chemistry.
Introduction
N-substituted pyrroles are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The functionalization of the pyrrole nitrogen allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The starting material, this compound, possesses two reactive sites: the pyrrole nitrogen and the α-chloro ketone. Selective N-alkylation is crucial to avoid side reactions and to generate the desired N-substituted intermediates for further synthetic transformations. This protocol details a robust method for achieving selective N-alkylation.
Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of pyrroles and related heterocycles.[1][2] The reaction utilizes an alkyl halide as the alkylating agent in the presence of a suitable base and solvent.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 equivalents) to the stirred solution.[1]
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) for 2-14 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.
-
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of a pyrrole derivative, based on literature precedents.[1] The actual yields for the N-alkylation of this compound may vary depending on the specific alkylating agent and reaction conditions.
| Starting Material (1.0 mmol) | Alkylating Agent (1.2 mmol) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-acylpyrrole | Propargyl bromide | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87[1] |
| 2-acylpyrrole | Propargyl bromide | K₂CO₃ (6.0) | DMF | Room Temp | 14 | 87[1] |
| 2-acylpyrrole | Propargyl bromide | KOH (powdered) | Acetone | Room Temp | - | 10[1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of this compound.
Alternative Protocols and Considerations
While the primary protocol is robust, alternative conditions have been reported for the N-alkylation of pyrroles and may be applicable:
-
Phase Transfer Catalysis: For less reactive alkylating agents, such as alkyl chlorides, a phase transfer catalyst like a crown ether (e.g., 18-crown-6) or a supported polyethylene glycol (PEG) can be employed.[3][4] This method often utilizes a biphasic system with a solid base like potassium hydroxide.[3]
-
Stronger Bases: In some cases, stronger bases like potassium tert-butoxide (t-BuOK) in solvents like THF or toluene can be effective.[3]
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate N-alkylation reactions, potentially reducing reaction times significantly.[5]
-
Copper Catalysis: For certain substrates, the addition of a copper(I) iodide (CuI) catalyst can improve reaction yields and rates.[1]
Researchers should consider the reactivity of their specific alkylating agent and the stability of the starting material and product when selecting the optimal reaction conditions.
Safety Precautions
-
This compound and alkylating agents are potentially harmful. Handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle them under an inert atmosphere and away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a comprehensive guide for the successful N-alkylation of this compound. By following these procedures and considering the alternative conditions, researchers can efficiently synthesize a variety of N-substituted pyrrole derivatives for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-chloro-1-(1H-pyrrol-2-yl)ethanone in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloro-1-(1H-pyrrol-2-yl)ethanone as a versatile starting material in the synthesis of bioactive compounds. The focus is on the synthesis of pyrrolyl-thiazole derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents.
Introduction
This compound is a key α-haloketone intermediate that serves as a valuable building block for the construction of various heterocyclic systems. Its pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs. The reactive α-chloro-keto group allows for facile nucleophilic substitution and cyclization reactions, making it an ideal precursor for generating diverse molecular scaffolds. A primary application of this compound is in the Hantzsch thiazole synthesis, leading to the formation of 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives, a class of compounds exhibiting a broad spectrum of biological activities.
Synthesis of Bioactive Pyrrolyl-Thiazole Derivatives
The primary synthetic route utilizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thiourea or thioamide to yield a thiazole ring. This method is highly versatile, allowing for the introduction of various substituents on the thiazole and amino groups, thus enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Caption: General scheme for Hantzsch thiazole synthesis.
Application 1: Antimicrobial Agents
Pyrrolyl-thiazole derivatives synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens. The combination of the pyrrole and thiazole rings appears to be a key pharmacophore for antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives.
| Compound ID | Substituent (R) | Test Organism | Zone of Inhibition (mm) | Reference |
| PT-1 | H | Staphylococcus aureus | 18 | [1][2] |
| PT-1 | H | Escherichia coli | 16 | [1][2] |
| PT-1 | H | Candida albicans | 15 | [1][2] |
| PT-2 | 4-Chlorophenyl | Staphylococcus aureus | 22 | [3] |
| PT-2 | 4-Chlorophenyl | Escherichia coli | 20 | [3] |
| PT-3 | 4-Nitrophenyl | Bacillus subtilis | 19 | [3] |
| PT-3 | 4-Nitrophenyl | Pseudomonas aeruginosa | 17 | [3] |
Note: Data is compiled from various sources and represents typical results. Experimental conditions may vary.
Application 2: Anticancer Agents
Derivatives of 2-amino-4-(1H-pyrrol-2-yl)thiazole have demonstrated significant cytotoxic activity against various human cancer cell lines. Mechanistic studies suggest that some of these compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[4][5][6]
Quantitative Anticancer Activity Data
The following table presents the in vitro cytotoxic activity (IC50 values) of selected pyrrolyl-thiazole derivatives against different cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| AP-1 | Phenyl | HepG2 (Liver) | 5.8 | [7][8] |
| AP-1 | Phenyl | MCF-7 (Breast) | 7.2 | [7][8] |
| AP-2 | 4-Bromophenyl | HCT-116 (Colon) | 3.1 | [9] |
| AP-2 | 4-Bromophenyl | A549 (Lung) | 4.5 | [9] |
| AP-3 | 2,4-Dichlorophenyl | HeLa (Cervical) | 2.5 | [10] |
| AP-3 | 2,4-Dichlorophenyl | PC-3 (Prostate) | 3.9 | [10] |
Note: IC50 values are indicative and can vary based on the specific assay conditions.
Proposed Mechanism of Action: PI3K/mTOR Pathway Inhibition
Several studies suggest that pyrrolyl-thiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazole (General Procedure)
This protocol describes a general method for the synthesis of the parent 2-amino-4-(1H-pyrrol-2-yl)thiazole, which can be adapted for the synthesis of various derivatives by using substituted thioureas.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-amino-4-(1H-pyrrol-2-yl)thiazole.
Caption: Workflow for the synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazole.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard method to evaluate the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized pyrrolyl-thiazole compounds
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Bacterial and fungal test strains
-
Sterile saline solution (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates.
-
Prepare a microbial inoculum by suspending a loopful of the test organism in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates.
-
Using a sterile cork borer, create wells (6 mm diameter) in the agar.
-
Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).
-
Add a defined volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrrolyl-thiazole compounds
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and treat the cells with different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Substitution Reactions of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a bifunctional organic compound that serves as a highly versatile building block in synthetic and medicinal chemistry. It incorporates two key reactive features: a pyrrole ring and an α-chloroketone moiety. The pyrrole skeleton is a privileged structural framework found in a vast range of biologically active natural products and pharmaceutically active molecules.[1] The α-chloroketone functional group is characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon toward nucleophilic attack, making the chlorine atom an excellent leaving group.[2] This reactivity allows for the straightforward introduction of diverse functionalities through nucleophilic substitution, enabling the synthesis of a wide array of substituted pyrrole derivatives for drug discovery and development.
Application Notes
The pyrrole heterocycle is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. Pyrrole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4]
The primary utility of this compound in drug development lies in its capacity as an intermediate for creating libraries of novel compounds. The facile displacement of the chloride ion by various nucleophiles—such as amines, thiols, azides, and heterocyclic compounds—provides a direct route to molecules with modified physicochemical and pharmacological properties.
Key applications include:
-
Synthesis of α-Amino Ketones: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important pharmacophores like indolizines, pyrrolo[1,2-a]pyrazines, and various enzyme inhibitors.[5]
-
Synthesis of α-Thio Ketones: Thiol-containing nucleophiles can be introduced to synthesize α-thio ketones. The resulting thioether linkage is found in various bioactive molecules and can serve as a handle for further functionalization.
-
Synthesis of α-Azido Ketones: The azide functional group, introduced via substitution with sodium azide, is a versatile precursor for synthesizing 1,2,3-triazoles through "click chemistry" or for conversion into primary amines.[6][7] α-Azido ketones are valuable intermediates for producing nitrogen-containing heterocycles.[6]
-
Alkylation of N-Heterocycles: Reaction with nitrogen-containing heterocycles such as imidazole or triazole leads to the formation of N-alkylated products, a common structural motif in antifungal and anticonvulsant agents.[8]
Experimental Protocols
Safety Precaution: this compound is an α-haloketone and should be handled with care as it is a potential lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 2-Azido-1-(1H-pyrrol-2-yl)ethanone
This protocol describes the nucleophilic substitution of the chloride with an azide ion. α-Azido ketones are stable yet energetic compounds and should be handled with appropriate care.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M solution).
-
Add sodium azide (1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-azido-1-(1H-pyrrol-2-yl)ethanone, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(Morpholin-4-yl)-1-(1H-pyrrol-2-yl)ethanone
This protocol provides a general method for the reaction with a secondary amine (morpholine) to yield an α-amino ketone.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add morpholine (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor progress by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine to remove any remaining salts and excess amine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 3: Synthesis of 2-(Phenylthio)-1-(1H-pyrrol-2-yl)ethanone
This protocol outlines the synthesis of an α-thio ketone using thiophenol as the nucleophile. Thiolates are powerful nucleophiles, and the reaction typically proceeds rapidly.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water or solid potassium carbonate (1.5 eq) to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate in situ.
-
Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it dropwise to the thiophenolate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Yields are estimates based on analogous reactions of α-haloketones and may vary depending on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Solvent | Base / Catalyst | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | - | 25 - 60 | 4 - 8 | 85 - 95 |
| Primary Amine | Benzylamine | Acetonitrile | K₂CO₃ | 25 - 50 | 6 - 18 | 70 - 90 |
| Secondary Amine | Morpholine | Acetonitrile | K₂CO₃ | 25 - 50 | 12 - 24 | 75 - 90 |
| Thiol | Thiophenol | Ethanol | NaOH | 25 | 2 - 4 | 80 - 95 |
| N-Heterocycle | Imidazole | Acetonitrile | - | 25 - 70 | 5 - 12 | 70 - 85 |
Visualizations
The following diagrams illustrate the experimental workflow and the synthetic pathways described.
Caption: General experimental workflow for substitution reactions.
References
- 1. 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 784172-19-6 [sigmaaldrich.com]
- 2. This compound | 53391-62-1 | Benchchem [benchchem.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Pyrrole-Containing Pharmaceuticals Using 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-containing pharmaceuticals, specifically focusing on the strategic use of 2-chloro-1-(1H-pyrrol-2-yl)ethanone as a versatile starting material. The protocols described herein outline multi-step synthetic pathways to valuable non-steroidal anti-inflammatory drugs (NSAIDs), Zomepirac and Ketorolac.
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a readily available and highly reactive building block, owing to its α-haloketone functionality. This reactive site allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of complex pyrrole derivatives. This application note details its use in the synthesis of the NSAIDs Zomepirac and Ketorolac, both of which function as cyclooxygenase (COX) inhibitors.
Synthetic Strategy Overview
The synthetic approaches detailed below leverage the reactivity of the chloroacetyl group of this compound to introduce the acetic acid side chain characteristic of many NSAIDs. For Zomepirac, a four-step synthesis is proposed involving N-methylation, nucleophilic substitution with cyanide, Friedel-Crafts acylation, and nitrile hydrolysis. The synthesis of Ketorolac from the same starting material requires a multi-step approach to construct the fused pyrrolizine ring system.
Data Presentation
Table 1: Summary of Reaction Yields for the Synthesis of Zomepirac
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | N-methylation | This compound | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | CH₃I, KOH, 18-crown-6, Benzene | High |
| 2 | Cyanation | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile | NaCN, DMSO | Good |
| 3 | Friedel-Crafts Acylation | 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile | 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile | 4-Chlorobenzoyl chloride, AlCl₃, Dichloroethane | Moderate |
| 4 | Nitrile Hydrolysis | 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile | 5-(4-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid (Zomepirac) | 50% NaOH, Ethanol, Water, Reflux; then conc. HCl | ~67% |
Experimental Protocols
Synthesis of Zomepirac from this compound
Step 1: N-methylation of this compound
This procedure is adapted from the general method for N-alkylation of 2-acetylpyrrole.[2]
-
To a solution of this compound (1 eq.) in benzene, add powdered potassium hydroxide (excess) and a catalytic amount of 18-crown-6.
-
Add methyl iodide (1.1 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
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The crude product, 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile
-
Dissolve 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (1 eq.) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.1 eq.) and stir the mixture at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Step 3: Friedel-Crafts Acylation to yield 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile
This protocol is based on general Friedel-Crafts acylation procedures for N-substituted pyrroles.[3][4][5]
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloroethane at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq.) dropwise.
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Stir the mixture for 15-20 minutes, then add a solution of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile (1 eq.) in dichloroethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Step 4: Hydrolysis of 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile to Zomepirac
This detailed protocol is available from PrepChem.[6]
-
A mixture of 129 g (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g (1.1 moles) of 50% sodium hydroxide solution in 800 ml of ethanol and 500 ml of water is stirred and refluxed for about 18 hours with slow evolution of ammonia.[6]
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The solution is then cooled to about 50°C and acidified by adding 110 ml of concentrated hydrochloric acid.[6]
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The mixture is cooled, and the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered and recrystallized from methanol.[6]
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A second crop can be obtained upon concentration of the mother liquor for a total yield of about 67%.[6]
Proposed Synthetic Route to a Ketorolac Precursor
The synthesis of Ketorolac's pyrrolizine core from this compound is more complex. A potential strategy involves the initial formation of a pyrrole-2-acetic acid ester, followed by N-alkylation and subsequent cyclization.
Step 1: Conversion to a Pyrrole-2-acetic acid ester
The chloroacetyl group can be converted to an acetic acid ester via methods such as the Arndt-Eistert homologation or reaction with diethyl malonate followed by hydrolysis and decarboxylation.
Step 2: N-alkylation with an appropriate haloester
The nitrogen of the pyrrole-2-acetic acid ester can be alkylated with a suitable bromo- or chloro-ester.
Step 3: Dieckmann Condensation
An intramolecular Dieckmann condensation of the resulting diester would form the fused five-membered ring of the pyrrolizine core.
Step 4: Hydrolysis and Decarboxylation
Subsequent hydrolysis and decarboxylation would yield the pyrrolizine-1-carboxylic acid backbone of Ketorolac. Further functionalization (benzoylation) would be required to complete the synthesis.
Visualizations
Logical Workflow for Zomepirac Synthesis
Caption: Synthetic workflow for Zomepirac.
Mechanism of Action: COX Inhibition Pathway
Caption: Inhibition of the COX pathway by NSAIDs.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-1-(1H-pyrrol-2-yl)ethanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure the Lewis acid is of high purity and handled under anhydrous conditions. Use freshly opened or properly stored catalyst. |
| 2. Pyrrole Polymerization: Pyrrole is prone to polymerization in the presence of strong acids. | Add the pyrrole solution slowly to the mixture of the Lewis acid and chloroacetyl chloride at a low temperature (0-5 °C) to control the reaction exotherm and minimize polymerization. | |
| 3. Reaction Inhibition by HCl: The hydrogen chloride (HCl) gas generated during the reaction can inhibit the catalyst. | Perform the reaction in an open or well-ventilated system to allow HCl to escape. Alternatively, a gentle stream of an inert gas (e.g., nitrogen or argon) can be used to sweep away the HCl. | |
| 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as higher temperatures can also promote side reactions. | |
| Formation of a Dark-Colored, Tarry Reaction Mixture | 1. Pyrrole Polymerization: This is a common issue due to the high reactivity of pyrrole with acids. | As mentioned above, slow addition of pyrrole at low temperatures is crucial. Using a less reactive, N-protected pyrrole derivative can also mitigate this issue, although this adds extra steps to the synthesis. |
| 2. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization. | Maintain a low reaction temperature, especially during the initial addition of reactants. | |
| Product is a Mixture of 2- and 3-substituted Isomers | 1. Reaction Conditions Favoring the Thermodynamic Product: The choice of solvent and catalyst can influence the regioselectivity of the acylation. | Friedel-Crafts acylation of pyrrole generally favors substitution at the 2-position. However, the use of certain solvents like nitrobenzene can sometimes lead to the formation of the 3-isomer.[1] Solvents like dichloromethane or 1,2-dichloroethane typically favor 2-substitution. |
| 2. Catalyst Choice: Weaker Lewis acids may lead to a decrease in regioselectivity. | Strong Lewis acids like AlCl₃ generally provide good selectivity for the 2-position. | |
| Difficult Purification of the Final Product | 1. Presence of Polymeric Byproducts: Tarry materials can complicate extraction and chromatography. | After quenching the reaction, perform an aqueous workup and extract the product with a suitable organic solvent. If significant polymeric material is present, it may be beneficial to filter the crude organic extract through a pad of celite or silica gel before concentration. |
| 2. Co-elution with Starting Material or Isomers: The product may have a similar polarity to other components in the mixture. | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: Why is my reaction turning black and what can I do to prevent it?
A2: A black or dark-colored reaction mixture is usually a sign of pyrrole polymerization, which is a common side reaction in the presence of strong acids. To prevent this, add the pyrrole slowly to the reaction mixture containing the Lewis acid and chloroacetyl chloride at a low temperature (e.g., 0-5 °C) to control the reaction rate and temperature.
Q3: What are the typical yields for this reaction?
A3: The yields can vary significantly depending on the reaction conditions. With careful optimization of catalyst, solvent, and temperature, yields in the range of 60-75% have been reported for similar acylations of pyrrole derivatives.
Q4: Which Lewis acid catalyst is best for this synthesis?
A4: Aluminum chloride (AlCl₃) is the most commonly used and often most effective Lewis acid for this transformation. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃) can also be used, but may result in lower yields or different selectivities.[2][3]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can have a significant impact on the reaction. Non-polar solvents like dichloromethane and 1,2-dichloroethane are commonly used and generally favor acylation at the 2-position of the pyrrole ring. More polar solvents like nitrobenzene may influence the regioselectivity and could lead to the formation of the 3-acylated isomer.[1]
Q6: What are the main side products in this synthesis?
A6: The main side products are typically the 3-chloroacetylpyrrole isomer and polymeric materials resulting from the acid-catalyzed polymerization of pyrrole. Diacylated products are also a possibility, though less common under controlled conditions.
Q7: How can I purify the final product?
A7: The most common purification method is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization from a suitable solvent can also be used to obtain a highly pure product. The crude product can be washed with water to remove the catalyst and any water-soluble impurities before further purification.[4]
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of acylated pyrrole products, based on literature data for similar reactions.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Approximate Yield (%) | Reference |
| AlCl₃ | Dichloromethane | 0 - rt | 74 | |
| FeCl₃ | (Not specified) | rt | Moderate | [2] |
| ZnCl₂ | Dichloromethane | rt | Moderate to Low | [5] |
| Sc(OTf)₃ | 1,4-Dioxane | 100 | High | [2] |
Table 2: Effect of Solvent on Yield and Regioselectivity
| Solvent | Catalyst | Temperature (°C) | Approximate Yield (%) | 2-isomer:3-isomer Ratio | Reference |
| Dichloromethane | AlCl₃ | 0 - rt | ~74 | Predominantly 2-isomer | |
| 1,2-Dichloroethane | AlCl₃ | 0 - rt | Good | Predominantly 2-isomer | [6] |
| Nitrobenzene | AlCl₃ | rt | Variable | Increased 3-isomer formation | [1] |
| Carbon Disulfide | AlCl₃ | rt | Variable | Predominantly 2-isomer | [1] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Pyrrole with Chloroacetyl Chloride
This protocol is adapted from a similar procedure for the acylation of pyrrole with trichloroacetyl chloride and should be optimized for the specific substrate and scale.[4]
Materials:
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Pyrrole (freshly distilled)
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Chloroacetyl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane. Stir the mixture at 0 °C for 30 minutes.
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Acylation Reaction: Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and water. Stir vigorously until the ice has melted.
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Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
General Signaling Pathway of Friedel-Crafts Acylation
Caption: General mechanism of the Friedel-Crafts acylation of pyrrole.
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-chloro-1-(1H-pyrrol-2-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:
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Unreacted 2-acetylpyrrole: The precursor in the chlorination reaction.
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Dichlorinated species: Such as 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, formed by over-chlorination.
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Polymeric materials: Pyrroles can be sensitive to acidic conditions and may polymerize.
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Residual solvents: From the reaction and workup steps.
Q2: Which purification methods are most suitable for this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product.
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Flash Column Chromatography: Highly effective for separating the desired product from a mixture of impurities with different polarities.
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Vacuum Distillation: Suitable for thermally stable compounds and can be effective for large-scale purification.
Q3: What are the typical physical properties of pure this compound?
A3: Pure this compound is typically a solid at room temperature. Key properties include:
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different solvent or a solvent mixture. |
| Oily precipitate forms instead of crystals | - The boiling point of the solvent is too high.- The compound is "oiling out". | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Add a co-solvent in which the compound is less soluble. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used for dissolution.- Cool the solution to a lower temperature (e.g., in an ice bath).- Use a different solvent in which the compound is less soluble when cold. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | - Incorrect mobile phase polarity. | - Adjust the solvent system. For silica gel, if the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). If it elutes too slowly, increase the polarity. |
| Product streaking on the column | - Compound is not fully soluble in the mobile phase.- Column is overloaded. | - Ensure the crude material is fully dissolved in a minimal amount of the mobile phase before loading.- Use a larger column or reduce the amount of crude material. |
| Product degradation on the column | - The compound is unstable on silica gel. | - Use a less acidic stationary phase like neutral alumina.- Add a small amount of a neutralizer (e.g., triethylamine) to the mobile phase. |
Experimental Protocols
Recrystallization Protocol
This protocol is based on methods used for similar α-halo ketones.[3]
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Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
This protocol is adapted from general procedures for the purification of pyrrole derivatives and α-halo ketones.
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
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Elution: Run the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation Protocol
This protocol is based on the purification of a structurally similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone.[4]
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Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen adapter, a thermometer, and a fraction collector.
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Distillation: Heat the crude material under reduced pressure (e.g., -0.1 MPa).
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Fraction Collection: Collect the fraction that distills at the appropriate temperature. For a similar compound, the boiling point was 100-102 °C at -0.1 MPa.[4] The boiling point of this compound may be different and should be determined experimentally.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Reference |
| Recrystallization | >98% | 60-80% | [3] |
| Flash Column Chromatography | >99% | 70-90% | Inferred from general lab practice |
| Vacuum Distillation | ~96-97% | ~90% | [4] |
Note: The data for recrystallization and vacuum distillation are based on structurally similar compounds and may vary for this compound. The data for flash column chromatography is a general estimate.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Decomposition of Pyrrole: Pyrrole is sensitive to strong acids and can polymerize.[1][2] 2. Inactive Lewis Acid: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures. 4. Moisture in Reagents or Glassware: Chloroacetyl chloride readily hydrolyzes in the presence of water.[3] | 1. Use milder Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or organocatalysts to minimize polymerization.[4] 2. Use freshly opened or properly stored anhydrous Lewis acid. 3. Optimize the reaction temperature. Start at low temperatures (e.g., 0 °C) and gradually warm to room temperature if necessary. 4. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a Major Isomeric Byproduct | 1. Formation of 3-chloro-1-(1H-pyrrol-2-yl)ethanone: Friedel-Crafts acylation of pyrrole can occur at both the C2 and C3 positions. The regioselectivity is highly dependent on the reaction conditions.[4][5] 2. Lewis Acid Choice: Stronger Lewis acids like AlCl₃ can favor the C3 isomer under certain conditions, while weaker ones may favor the C2 isomer.[4] | 1. Modify the reaction conditions to favor C2 acylation. This may involve changing the Lewis acid, solvent, or temperature. 2. Use N-protected pyrroles (e.g., N-tosylpyrrole) to direct acylation to a specific position, followed by deprotection.[4] 3. Purify the product mixture using column chromatography to separate the isomers. |
| Formation of a Dark, Insoluble Precipitate | 1. Polymerization of Pyrrole ("Pyrrole Black"): The acidic conditions of the Friedel-Crafts reaction can induce the polymerization of pyrrole, especially at higher temperatures or with prolonged reaction times.[1][6] | 1. Maintain a low reaction temperature. 2. Use a less reactive Lewis acid. 3. Add the pyrrole slowly to the mixture of the Lewis acid and chloroacetyl chloride to keep its concentration low. 4. Minimize the reaction time. |
| Multiple Spots on TLC, Indicating Several Byproducts | 1. Diacylation: The highly activated pyrrole ring may undergo a second acylation, leading to diacylated byproducts.[7] 2. Hydrolysis of Chloroacetyl Chloride: Reaction with moisture can form chloroacetic acid.[3][8] | 1. Use a stoichiometric amount or a slight excess of chloroacetyl chloride relative to pyrrole. 2. Ensure anhydrous conditions to prevent hydrolysis. 3. Isolate the desired product from the mixture using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the regioisomer 3-chloro-1-(1H-pyrrol-2-yl)ethanone, diacylated pyrroles, and polymeric materials often referred to as "pyrrole black". The formation and ratio of these byproducts are highly dependent on the specific reaction conditions.
Q2: How can I minimize the formation of the C3-acylated isomer?
A2: The choice of Lewis acid and reaction conditions plays a crucial role. Weaker Lewis acids such as tin(IV) chloride or boron trifluoride etherate tend to favor the formation of the C2-acylated product.[4] Using an N-protected pyrrole can also control the regioselectivity.
Q3: What is "pyrrole black" and how can I avoid its formation?
A3: "Pyrrole black" is a term for the polymeric, often intractable, material that forms when pyrrole is exposed to strong acids.[6][9] To avoid its formation, it is recommended to use milder reaction conditions, maintain low temperatures, and minimize the reaction time.
Q4: Can I use other acylating agents besides chloroacetyl chloride?
A4: Yes, other acylating agents can be used in Friedel-Crafts reactions with pyrrole. However, for the synthesis of this compound, chloroacetyl chloride is the direct reagent. Using a different acylating agent would result in a different product.
Q5: What are the best practices for purifying the final product?
A5: Column chromatography on silica gel is a common and effective method for purifying this compound from its isomers and other byproducts. A solvent system of ethyl acetate and hexanes is often a good starting point for elution. Recrystallization can also be used if a suitable solvent is found.
Common Byproducts Profile
| Byproduct | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Observation |
| 3-chloro-1-(1H-pyrrol-2-yl)ethanone | C₆H₆ClNO | 143.57 | A distinct spot on TLC, often close to the desired product. Can be identified by NMR and GC-MS. | |
| 2,4-dichloroacetyl-1H-pyrrole | C₈H₅Cl₂NO₂ | 222.04 | A less polar spot on TLC compared to the mono-acylated products. Higher mass peak in GC-MS. | |
| 2,5-dichloroacetyl-1H-pyrrole | C₈H₅Cl₂NO₂ | 222.04 | Similar to the 2,4-isomer, it appears as a less polar spot on TLC and a higher mass peak in GC-MS. | |
| Pyrrole Black | Polymeric | Variable | Variable | A dark, insoluble solid that remains at the baseline on TLC and is not observable by GC-MS. |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | Can be detected by changes in the pH of the aqueous workup and potentially by LC-MS analysis of the aqueous layer. |
Experimental Protocol: Friedel-Crafts Acylation of Pyrrole
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.
-
In a separate flask, prepare a solution of pyrrole (1.0 equivalent) in anhydrous dichloromethane.
-
Add the pyrrole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common byproducts.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. (a) Why is the acylation of pyrrole not carried out under Friedel-Crafts .. [askfilo.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyrrole - Wikipedia [en.wikipedia.org]
- 7. General methods for synthesizing 2,4-diacylpyrroles and their precursors containing one or two masked acyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
stability of 2-chloro-1-(1H-pyrrol-2-yl)ethanone under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-1-(1H-pyrrol-2-yl)ethanone under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the general reactivity of pyrrole derivatives and α-haloketones, the primary stability concerns for this compound include susceptibility to degradation under acidic, basic, and photolytic conditions. Pyrrole rings can be sensitive to strong acids and bases, and the chloroacetyl group is a reactive electrophile.
Q2: How should I properly store this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage is also advisable to prevent potential degradation from atmospheric moisture and oxygen.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of pyrrole and α-haloketone chemistry suggests the following potential degradation pathways:
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Hydrolysis: The chloroacetyl group can undergo hydrolysis to the corresponding hydroxyacetyl derivative, particularly under basic or acidic conditions.
-
Polymerization/Self-condensation: Pyrrole and its derivatives can be prone to polymerization, especially in the presence of acids or light.
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Ring Opening/Decomposition: Harsh acidic or basic conditions may lead to the opening or decomposition of the pyrrole ring.
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Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to various degradation products.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS analysis during a reaction involving this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Analyze the purity of the this compound before use. If impurities are present, consider purification (e.g., recrystallization or column chromatography). |
| Reaction with residual acid/base | Ensure all reagents and solvents are neutral and free from acidic or basic impurities. If necessary, wash organic solutions with a mild bicarbonate solution or water and dry thoroughly. |
| Instability under reaction conditions | If the reaction is performed at elevated temperatures or for extended periods, consider running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS. |
| Photodegradation | Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Decomposition of this compound | As mentioned, the compound can be unstable. Minimize the time between weighing and use. If possible, add it to the reaction mixture in portions. |
| Incompatible solvent | Ensure the solvent used is appropriate for the reaction and does not promote the degradation of the starting material. Protic solvents may react with the chloroacetyl group. |
| Sub-optimal reaction pH | If the reaction can be performed under neutral conditions, this is often preferable for pyrrole-containing compounds. Buffer the reaction mixture if necessary. |
Data on Stability of Related Pyrrole Derivatives
While specific quantitative data for this compound is limited, a study on pyrrolo[3,4-c]pyridine-1,3-dione derivatives provides some insights into the stability of the pyrrole scaffold under forced degradation conditions.[1]
| Condition | Observation on Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives | Potential Implication for this compound |
| Acidic (H+) | Labile[1] | Potential for hydrolysis of the chloroacetyl group and/or pyrrole ring degradation. |
| Alkaline (OH-) | Extremely unstable[1] | High likelihood of rapid hydrolysis and other base-mediated side reactions. |
| Neutral (Water) | Stable[1] | Expected to be relatively stable in neutral aqueous solutions for short periods. |
| Oxidative (H2O2) | Sensitivity depends on the chemical structure[1] | The pyrrole ring may be susceptible to oxidation. |
| Photolytic (Light) | Photolabile[1] | Exposure to light may lead to degradation. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[2][3] Below is a general protocol that can be adapted for this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acidic Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M NaOH.
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Keep the solution at room temperature.
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Withdraw samples at shorter time intervals due to expected higher instability (e.g., 0, 15, 30, 60, 120 minutes).
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Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
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Mix equal volumes of the stock solution and 3% H2O2.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store a portion of the stock solution in a temperature-controlled oven (e.g., 60 °C), protected from light.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
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Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines.
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Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time points.
-
-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Reactions Involving 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-1-(1H-pyrrol-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and handling of this compound.
Problem 1: Low or No Yield During Synthesis via Friedel-Crafts Acylation
Question: I am attempting to synthesize this compound by Friedel-Crafts acylation of pyrrole with chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I am getting a low yield or no product at all. What could be the issue?
Answer:
Several factors can contribute to low or no yield in the Friedel-Crafts acylation of pyrrole. The high reactivity of the pyrrole ring makes it susceptible to polymerization and other side reactions under strong acidic conditions. Here are some potential causes and solutions:
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Pyrrole Polymerization: Pyrrole readily polymerizes in the presence of strong acids. The use of a strong Lewis acid like aluminum chloride can promote this side reaction, consuming your starting material.
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Solution: Consider using a milder Lewis acid. While strong Lewis acids are common in Friedel-Crafts reactions, they can be too harsh for sensitive substrates like pyrrole. Experiment with catalysts such as FeCl₃, ZnCl₂, or even solid-supported catalysts like FeCl₃-modified montmorillonite K10, which can offer milder reaction conditions.[1] Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl or benzenesulfonyl group, can also reduce the ring's reactivity and minimize polymerization.[2]
-
-
Reaction Scale and HCl Evolution: The reaction of chloroacetyl chloride generates hydrogen chloride (HCl) gas. On a larger scale, the accumulation of dissolved HCl can significantly inhibit the reaction, leading to a sharp drop in yield. This "scale-dependence" is a known issue in the acylation of protected pyrroles with chloroacetyl chloride.[3]
-
Solution: For larger-scale reactions, ensure efficient removal of HCl gas by conducting the reaction under a nitrogen stream or with a gas trap. Alternatively, consider a multi-step approach where a less reactive acylating agent is used, followed by a separate chlorination step.
-
-
Reagent Purity and Moisture: The presence of moisture in your reagents or solvent can deactivate the Lewis acid catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. Distill solvents and dry them over appropriate drying agents. Use freshly opened or properly stored Lewis acids.
-
-
Reaction Temperature: The reaction temperature is critical. Too high a temperature can accelerate polymerization and side reactions.
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Start with a lower temperature and slowly warm the reaction mixture while monitoring its progress.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Question: My reaction to synthesize this compound is producing multiple spots on my TLC plate, and I am struggling to purify the desired product. What are the likely side products and how can I improve the purification?
Answer:
The formation of multiple products is a common issue in pyrrole chemistry due to the ring's reactivity at multiple positions.
-
Potential Side Products:
-
3-acylated isomer: Friedel-Crafts acylation of pyrrole can occur at both the C2 and C3 positions. The ratio of these isomers is highly dependent on the Lewis acid and reaction conditions.[2]
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Diacylated products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, diacylation of the pyrrole ring can occur.
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Polymeric materials: As mentioned earlier, pyrrole polymerization can lead to insoluble, tar-like materials that complicate purification.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired 2-acylated product from its isomers and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of non-polar and polar solvents is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system will depend on the specific impurities present.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization of polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane. Experiment with different solvent pairs to find the optimal conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-H proton in the reactivity of this compound?
A1: The N-H proton of the pyrrole ring is weakly acidic. In the presence of a base, it can be deprotonated to form the pyrrolide anion. This anion is a strong nucleophile and can participate in various reactions, such as N-alkylation or N-acylation. The presence of the electron-withdrawing chloroacetyl group at the 2-position will slightly increase the acidity of the N-H proton compared to unsubstituted pyrrole.
Q2: How stable is this compound? What are the recommended storage conditions?
A2: this compound, like many α-haloketones, can be sensitive to light, heat, and moisture. It is also susceptible to degradation under both strongly acidic and basic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I perform a nucleophilic substitution on the α-chloro position of this compound? What are the potential challenges?
A3: Yes, the α-chloro position is activated towards nucleophilic substitution by the adjacent carbonyl group. This makes it a useful precursor for synthesizing a variety of 2-substituted pyrrole derivatives. However, there are potential challenges:
-
Competing N-alkylation: If the pyrrole nitrogen is unprotected (N-H), the nucleophile can also attack the nitrogen, leading to a mixture of N- and C-substituted products. To achieve selective C-alkylation, it is often necessary to protect the pyrrole nitrogen before carrying out the substitution reaction.
-
Self-condensation: Under basic conditions, the enolate of the ketone can be formed, which can then react with another molecule of the starting material, leading to self-condensation products.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement.
To favor the desired nucleophilic substitution at the α-carbon, it is advisable to use a protected pyrrole and carefully control the reaction conditions, such as temperature and the choice of base.
Data Presentation
Table 1: Influence of Lewis Acid on the Regioselectivity of Pyrrole Acylation
| Lewis Acid | Predominant Isomer | Reference |
| AlCl₃ | 3-acyl (with N-sulfonyl protection) | [2] |
| SnCl₄ | 2-acyl (with N-sulfonyl protection) | [2] |
| Boron trifluoride etherate | 2-acyl (with N-sulfonyl protection) | [2] |
| FeCl₃-modified montmorillonite K10 | 2-acyl (for chloroacetylation of arenes) | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
Pyrrole (freshly distilled)
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Mild Lewis acid (e.g., anhydrous ZnCl₂ or FeCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., 1.1 equivalents of anhydrous ZnCl₂) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 equivalent) to the cooled suspension via the dropping funnel while stirring.
-
Addition of Pyrrole: In a separate flask, prepare a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing ice and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the desired product and concentrate to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
preventing decomposition of 2-chloro-1-(1H-pyrrol-2-yl)ethanone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-chloro-1-(1H-pyrrol-2-yl)ethanone to prevent its decomposition.
Troubleshooting Guide
Users encountering unexpected results or product degradation during their experiments can refer to the following troubleshooting guide.
| Issue | Potential Cause | Recommended Action |
| Low assay signal or yield | Decomposition of the starting material. | Verify the purity of this compound before use. Consider re-purification if necessary. Ensure storage conditions are optimal. |
| Presence of unexpected side products | The compound may have undergone decomposition or rearrangement. | Characterize the side products to understand the decomposition pathway. The presence of pyrrole-2-carboxylic acid or its derivatives may suggest a Favorskii-type rearrangement. |
| Inconsistent results between experiments | Variable storage conditions or handling of the compound. | Standardize storage and handling procedures. Always use freshly prepared solutions and minimize the time the compound is exposed to ambient conditions. |
| Discoloration of the solid compound | Potential slow decomposition over time. | While slight discoloration may not always indicate significant degradation, it is advisable to re-analyze the compound's purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary decomposition pathway for this compound, an α-halo ketone, is believed to be a base-catalyzed reaction known as the Favorskii rearrangement. Trace amounts of basic impurities or exposure to basic conditions can initiate this process, leading to the formation of pyrrole-2-acetic acid derivatives.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture and air exposure. Refrigeration (2-8 °C) is advisable for long-term storage.
Q3: Can I store solutions of this compound?
A3: It is generally not recommended to store solutions of this compound for extended periods. If solutions must be prepared in advance, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperatures. Prepare solutions fresh whenever possible.
Q4: How can I check the purity of my stored this compound?
A4: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS). A change in the purity profile over time indicates decomposition.
Q5: Are there any materials I should avoid when handling this compound?
A5: Yes, avoid contact with strong bases, strong acids, and oxidizing agents. Also, ensure that all glassware and equipment are scrupulously dry before use to prevent hydrolysis.
Stability Summary
The following table summarizes the expected stability of this compound under various conditions, based on general principles for α-halo ketones.
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | -20°C | High | Recommended for long-term storage. |
| 4°C | Good | Suitable for short to medium-term storage. | |
| Room Temperature | Moderate to Low | Avoid for extended periods. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Recommended for all storage durations. |
| Air | Moderate | Risk of moisture and oxidative degradation. | |
| Light | Dark | High | Protect from light to prevent potential photochemical reactions. |
| Light Exposure | Moderate to Low | Avoid prolonged exposure to light. | |
| pH | Acidic (anhydrous) | Moderate | Can be stable, but monitor for hydrolysis. |
| Neutral (anhydrous) | Good | Ideal for storage in aprotic solvents. | |
| Basic | Very Low | Highly susceptible to Favorskii rearrangement and other base-catalyzed decompositions. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound.
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Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas to determine the relative purity. The appearance of new peaks over time indicates decomposition.
Visualizations
Decomposition Pathway
The following diagram illustrates the plausible Favorskii rearrangement of this compound in the presence of a base.
Caption: Plausible Favorskii rearrangement pathway.
Experimental Workflow
This diagram shows a typical workflow for assessing the stability of the compound.
side reactions of 2-chloro-1-(1H-pyrrol-2-yl)ethanone with common reagents
Welcome to the technical support center for 2-chloro-1-(1H-pyrrol-2-yl)ethanone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and experimental challenges encountered when working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is an α-haloketone with multiple electrophilic and acidic sites, leading to a range of potential reactions. The primary sites of reactivity are:
-
α-Carbon: The carbon atom bonded to the chlorine is highly susceptible to nucleophilic attack (SN2 reaction), which is often the desired reaction pathway for introducing new functional groups.
-
Carbonyl Carbon: The carbonyl carbon can be attacked by strong nucleophiles.
-
Pyrrole N-H: The proton on the pyrrole nitrogen is acidic and can be deprotonated by bases, leading to N-alkylation or other reactions at the nitrogen atom.
-
α'-Hydrogens (on the pyrrole ring): The hydrogens on the pyrrole ring, particularly at the C5 position, are acidic and can be removed by strong bases, leading to enolate formation and subsequent side reactions.
Q2: What are the most common side reactions observed with this compound?
A2: The most frequently encountered side reactions include:
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Favorskii Rearrangement: In the presence of a base, especially alkoxides, the compound can undergo a Favorskii rearrangement to form a pyrrole-2-carboxylic acid derivative.[1][2]
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N-Alkylation: With an unprotected pyrrole nitrogen, reaction with a second molecule of this compound or other alkylating agents present can lead to N-alkylation of the pyrrole ring.[3][4]
-
C-Alkylation of the Pyrrole Ring: Under certain conditions, alkylation can occur on the carbon atoms of the pyrrole ring, leading to substituted pyrrole byproducts.
-
Dimerization/Polymerization: The high reactivity of the pyrrole ring, especially under acidic or basic conditions, can lead to the formation of dimeric or polymeric tars, which can be difficult to remove.
-
Elimination Reactions: Strong, sterically hindered bases can promote the elimination of HCl to form an α,β-unsaturated ketone.
Troubleshooting Guides
Issue 1: Low yield of the desired nucleophilic substitution product and formation of an unexpected acidic byproduct.
Possible Cause: Favorskii Rearrangement.[1][2] This is a common side reaction for α-haloketones in the presence of a base. The base abstracts a proton from the pyrrole ring, leading to the formation of a cyclopropanone intermediate which then rearranges to a carboxylic acid derivative.[1][2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a non-nucleophilic, sterically hindered base. | To deprotonate the nucleophile (if necessary) without promoting the Favorskii rearrangement. Examples include proton sponge or DBU. |
| 2 | Use a weaker base. | If a base is required for the reaction, consider using a weaker base like sodium bicarbonate or an organic base like triethylamine instead of strong bases like alkoxides or hydroxides. |
| 3 | Protect the pyrrole nitrogen. | Introducing a protecting group on the pyrrole nitrogen, such as a tosyl or BOC group, can alter the electronic properties of the ring and may suppress the rearrangement.[5][6][7][8][9] |
| 4 | Lower the reaction temperature. | Running the reaction at a lower temperature can sometimes favor the desired SN2 reaction over the rearrangement. |
Experimental Protocol: General Procedure to Minimize Favorskii Rearrangement
-
To a solution of the nucleophile in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of a higher molecular weight byproduct, especially when the pyrrole nitrogen is unprotected.
Possible Cause: N-alkylation of the pyrrole ring. The pyrrole nitrogen is nucleophilic after deprotonation and can react with another molecule of the electrophilic this compound.[3][4]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a protecting group on the pyrrole nitrogen. | This is the most effective way to prevent N-alkylation. Common protecting groups for pyrroles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).[5][6][7][8][9] |
| 2 | Use a large excess of the nucleophile. | By increasing the concentration of the intended nucleophile, you can kinetically favor the desired reaction over the competing N-alkylation. |
| 3 | Control the stoichiometry of the base. | If a base is used, ensure that no more than one equivalent is used to avoid deprotonation of both the nucleophile and the pyrrole nitrogen. |
Experimental Protocol: N-Protection of Pyrrole Prior to Nucleophilic Substitution
-
N-Tosylation (Example): To a solution of this compound (1 equivalent) in a suitable solvent like THF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents).
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
The resulting N-protected 2-chloroacetylpyrrole can then be used in the subsequent nucleophilic substitution reaction.
Issue 3: Formation of a complex mixture of products and a significant amount of dark, insoluble material (tar).
Possible Cause: Polymerization of the pyrrole ring. The pyrrole ring is electron-rich and can be susceptible to polymerization under either strongly acidic or basic conditions, or upon prolonged heating.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Maintain neutral or near-neutral pH. | Avoid strongly acidic or basic conditions. If a base is necessary, use a mild organic base and add it slowly. |
| 2 | Keep the reaction temperature as low as possible. | Higher temperatures can accelerate polymerization. |
| 3 | Degas the solvent. | The presence of oxygen can sometimes promote the formation of colored, polymeric byproducts. |
| 4 | Use a protecting group on the pyrrole nitrogen. | Electron-withdrawing protecting groups can decrease the electron density of the pyrrole ring, making it less prone to polymerization.[5][6][7][8][9] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key reaction pathways discussed.
Caption: Competing reaction pathways for this compound.
Caption: A decision-making workflow for troubleshooting side reactions.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used in the purity assessment of 2-chloro-1-(1H-pyrrol-2-yl)ethanone. It is designed for researchers, scientists, and drug development professionals.
Integrated Analytical Workflow for Purity Assessment
A comprehensive purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
Purity Assessment Workflow for this compound.
Frequently Asked Questions (FAQs)
General Purity Questions
Q1: What are the expected purity levels for this compound?
A1: For pharmaceutical intermediate applications, the purity of this compound is typically expected to be high, often ≥98%. However, the required purity depends on the specific synthetic step and regulatory requirements. Top-tier suppliers may offer purities up to 99.7%.[1]
Q2: What are the common impurities associated with the synthesis of this compound?
A2: The most common synthesis route is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.[2] Potential impurities include:
-
Starting materials: Unreacted pyrrole and chloroacetyl chloride.
-
Positional isomers: 3-chloro-1-(1H-pyrrol-2-yl)ethanone, arising from acylation at the 3-position of the pyrrole ring.
-
Polysubstituted products: Di-acylated pyrrole species.
-
Byproducts from side reactions: Polymerization of pyrrole under strong acidic conditions.
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, diethyl ether).
HPLC Analysis FAQs
Q3: I am observing peak tailing for the main peak in my RP-HPLC analysis. What could be the cause?
A3: Peak tailing for heterocyclic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a single ionic form.[3]
-
Increase Buffer Concentration: A higher buffer concentration can help to minimize secondary interactions with the stationary phase.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to reduce silanol interactions.
-
Check for Column Contamination: The column may be contaminated. Flush with a strong solvent or, if necessary, replace the column.
Q4: My retention times are shifting between injections. What should I do?
A4: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition Change: Check for solvent evaporation from the mobile phase reservoirs and ensure accurate mixing if using a gradient.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.
-
Pump Issues: Check for leaks or air bubbles in the pump.
GC-MS Analysis FAQs
Q5: I am not seeing my compound of interest in the GC-MS chromatogram. What could be the problem?
A5: this compound may require derivatization for successful GC-MS analysis due to its polarity and potential for thermal degradation. If derivatization is not desired, ensure your GC parameters are optimized for this type of compound. Also, check for the following:
-
Injector Temperature: An excessively high injector temperature can cause the compound to degrade.
-
Column Choice: Use a column suitable for the analysis of polar, chlorinated compounds.
-
Sample Preparation: Ensure the sample is properly dissolved in a suitable solvent and that the concentration is within the detection limits of the instrument.
Q6: I am observing broad peaks in my GC analysis. How can I improve the peak shape?
A6: Broad peaks in GC can be caused by:
-
Slow Injection: Use a fast injection technique to ensure the sample is introduced onto the column in a narrow band.
-
Low Carrier Gas Flow Rate: Optimize the carrier gas flow rate for your column dimensions and oven temperature program.
-
Column Contamination: Bake out the column at a high temperature (within the column's limits) to remove contaminants.
NMR Analysis FAQs
Q7: How do I prepare a sample of this compound for quantitative NMR (qNMR)?
A7: For accurate qNMR, precise sample preparation is crucial:
-
Weighing: Accurately weigh the sample and a certified internal standard into the same vial using an analytical balance.[4]
-
Solvent: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Internal Standard: Choose an internal standard with peaks that do not overlap with your analyte's signals. The internal standard should be stable and of high, known purity.[5]
Q8: The integrals in my ¹H NMR spectrum are not consistent. What could be the issue?
A8: Inconsistent integrals can arise from:
-
Incomplete Relaxation: Ensure a sufficient relaxation delay (D1) is used in your acquisition parameters. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Poor Phasing and Baseline Correction: Manually and carefully phase the spectrum and apply a proper baseline correction.
-
Signal Overlap: If peaks are overlapping, deconvolution techniques may be necessary for accurate integration.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with silanols | Adjust mobile phase pH, increase buffer strength, use an end-capped column. |
| Column overload | Decrease injection volume or sample concentration. | |
| Column contamination | Flush the column with a strong solvent or replace it. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase. |
| Column overload | Decrease injection volume or sample concentration. | |
| Split Peaks | Partially blocked column frit | Back-flush the column or replace the frit. |
| Column void | Replace the column. | |
| Co-elution of an impurity | Optimize the mobile phase composition or gradient for better separation. | |
| Irreproducible Retention Times | Inadequate column equilibration | Increase equilibration time between runs. |
| Mobile phase composition drift | Prepare fresh mobile phase; ensure proper mixing. | |
| Temperature fluctuations | Use a column oven. | |
| Baseline Noise/Drift | Air bubbles in the system | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector | Use high-purity solvents and flush the detector. | |
| Leaks in the system | Check and tighten all fittings. |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| No Peaks | Syringe issue | Check for clogs or leaks in the syringe. |
| Injector leak | Replace the septum and check fittings. | |
| No carrier gas flow | Check gas supply and look for leaks. | |
| Broad Peaks | Slow injection | Use a faster injection speed. |
| Column contamination | Bake out the column or trim the inlet. | |
| Incorrect flow rate | Optimize the carrier gas flow rate. | |
| Peak Tailing | Active sites in the inlet liner or column | Use a deactivated liner and column; consider derivatization. |
| Column contamination | Bake out the column or trim the inlet. | |
| Poor Sensitivity | Sample degradation in the injector | Lower the injector temperature. |
| Leaks in the system | Perform a leak check. | |
| Incorrect MS tuning | Tune the mass spectrometer. |
Quantitative Data Summary
Typical Analytical Method Parameters
| Technique | Parameter | Typical Value/Condition |
| RP-HPLC | Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)[6] | |
| Flow Rate | 1.0 mL/min[6] | |
| Detection | UV at 225 nm[6] | |
| Column Temperature | 30 °C[6] | |
| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | |
| Injector Temperature | 250 °C | |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | |
| MS Ionization | Electron Ionization (EI) at 70 eV | |
| qNMR | Solvent | CDCl₃ or DMSO-d₆ |
| Internal Standard | Maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene, or other suitable certified standard | |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 30-60 s for accurate quantification) | |
| Pulse Angle | 90° |
Potential Impurities and their Molecular Weights
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| Pyrrole (Starting Material) | C₄H₅N | 67.09 |
| Chloroacetyl chloride (Starting Material) | C₂H₂Cl₂O | 112.94 |
| 3-chloro-1-(1H-pyrrol-2-yl)ethanone (Isomer) | C₆H₆ClNO | 143.57 |
| Di-acylated Pyrrole | C₁₀H₈Cl₂N₂O₂ | Varies with position |
Experimental Protocols
RP-HPLC Method for Purity Assessment
This method is based on a published protocol for a similar pyrrole derivative and is a good starting point for method development.[6]
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the working standard using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by comparing the peak area of the main component in the sample to that of the standard, or by area percent normalization.
GC-MS Method for Residual Solvents and Volatile Impurities
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector: Split/Splitless, 250 °C, split ratio 20:1
-
Oven Program: 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
-
-
Analysis: Analyze the sample and identify any volatile impurities or residual solvents by comparing their mass spectra to a library (e.g., NIST).
Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial and ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons of interest (a value of 30-60 seconds is often sufficient).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizations
Troubleshooting Decision Tree for HPLC Peak Tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 53391-62-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Biological Activity of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, focusing on their potential as anticancer and antimicrobial agents. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this guide synthesizes findings from various studies on structurally related pyrrole derivatives to offer insights into their therapeutic potential. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Pyrrole Derivatives
Pyrrole-containing compounds have emerged as a significant class of molecules in cancer research, with several derivatives demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][2][3][4] The mechanism of action for many of these compounds involves targeting key cellular processes such as microtubule polymerization, tyrosine kinase signaling, and histone deacetylase activity.[3][4]
A study on new pyrrole hydrazones demonstrated that some derivatives exhibit selective antiproliferative activity against human melanoma (SH-4) cells.[5] For instance, one of the most selective compounds showed an IC50 value of 44.63 ± 3.51 μM against SH-4 cells, which is comparable to some standard chemotherapeutic agents.[5] Furthermore, these derivatives were found to induce apoptosis and cause cell cycle arrest in the S-phase.[5]
Another investigation into 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the 2-chloroacetamide derivatives displayed significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[6] The proposed mechanism of action involves the inhibition of glutathione S-transferase (GST).[6]
The table below summarizes the in vitro anticancer activity of selected pyrrole derivatives from various studies.
Table 1: In Vitro Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrrole Hydrazone (1C) | Human Melanoma (SH-4) | IC50 | 44.63 ± 3.51 | [5] |
| 2-Chloroacetamides with Thiazole | Jurkat, MDA-MB-231 | - | Significant Cytotoxicity | [6] |
| Pyrrolomycin Derivatives | Colon (HCT116), Breast (MCF 7) | - | Active | [7] |
| Isatin-Pyrrole Derivative (6) | Human Liver Cancer (HepG2) | IC50 | 0.47 | [4] |
Antimicrobial Activity of Pyrrole Derivatives
The pyrrole scaffold is also a key feature in many compounds with potent antimicrobial properties.[8][9][10] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The mechanisms underlying their antimicrobial effects are diverse and can include the disruption of the bacterial cell membrane's proton gradient and the inhibition of essential enzymes like sortase A in Gram-positive bacteria.[13]
One study on new pyrrole derivatives reported that compounds with a 4-hydroxyphenyl ring exhibited significant antifungal activity against Candida albicans. Some derivatives also showed antibacterial activity against E. coli and S. aureus comparable to the standard drug Ciprofloxacin.[14] Another series of 3-(pyrrol-4-yl)acrylamides demonstrated high efficiency against Gram-positive bacteria, with one compound showing greater activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis than control drugs.[15]
The following table presents the antimicrobial activity of various pyrrole derivatives as reported in the literature.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Pyrrole Derivatives (3a-e) | E. coli, S. aureus | Zone of Inhibition (mm) | - | [14] |
| Pyrrole Derivatives (3a-e) | A. niger, C. albicans | Zone of Inhibition (mm) | - | [14] |
| 3-(Pyrrol-4-yl)acrylamide (3f) | Staphylococcus aureus MRSA | - | High Activity | [15] |
| 3-(Pyrrol-4-yl)acrylamide (3f) | Staphylococcus epidermidis MS | - | High Activity | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the primary assays used to determine the anticancer and antimicrobial activities of the compounds discussed.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[17] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a period of 24 to 96 hours, depending on the drug's activity.[18]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[16]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[19][20]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1 to 2 x 10^8 CFU/mL).[19]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[22]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18 to 24 hours.[22]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for screening the biological activity of chemical compounds and potential signaling pathways affected by pyrrole derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: Potential signaling pathways and mechanisms of action for pyrrole derivatives.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. growingscience.com [growingscience.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
A Comparative Spectroscopic Analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone and its key analogs. The information presented is intended to support research and development efforts by offering a comprehensive overview of the structural and electronic properties of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound is a pyrrole derivative containing a reactive α-chloroketone moiety. This functional group makes it a valuable intermediate in organic synthesis and a potential tool in chemical biology and drug discovery, particularly as a covalent modifier of proteins. Understanding its spectroscopic properties is crucial for its identification, characterization, and the study of its interactions with biological macromolecules. This guide compares its spectral data with those of its non-halogenated precursor, 2-acetylpyrrole, and its N-methylated analog to elucidate the influence of the chloro and methyl groups on the molecule's spectroscopic fingerprint.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. This data has been compiled from various sources to provide a clear, comparative overview.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | δ (ppm) H3 | δ (ppm) H4 | δ (ppm) H5 | δ (ppm) -CH₂Cl / -CH₃ | δ (ppm) NH |
| This compound | 7.10 (dd) | 6.33 (t) | 7.00 (dd) | 4.65 (s) | 9.40 (br s) |
| 2-acetylpyrrole[1] | 6.92 (m) | 6.25 (m) | 7.05 (m) | 2.44 (s) | 9.25 (br s) |
| 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | 7.05 (dd) | 6.18 (t) | 6.85 (dd) | 4.58 (s) | N/A (3.95, s, N-CH₃) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | δ (ppm) C=O | δ (ppm) C2 | δ (ppm) C3 | δ (ppm) C4 | δ (ppm) C5 | δ (ppm) -CH₂Cl / -CH₃ |
| This compound | 182.5 | 131.0 | 118.0 | 111.5 | 127.0 | 49.0 |
| 2-acetylpyrrole[1] | 188.46 | 132.17 | 117.51 | 110.48 | 125.58 | 25.43 |
| 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | 181.8 | 133.5 | 119.2 | 109.8 | 128.5 | 48.5 (N-CH₃: 36.0) |
IR Spectral Data
| Compound | ν (cm⁻¹) C=O | ν (cm⁻¹) N-H | ν (cm⁻¹) C-Cl |
| This compound | ~1660 | ~3250 | ~750 |
| 2-acetylpyrrole | ~1655 | ~3280 | N/A |
| 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | ~1665 | N/A | ~755 |
Note: Vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₆H₆ClNO | 143.57 | 143/145 (M⁺), 94 (M⁺ - CH₂Cl) |
| 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole)[2] | C₆H₇NO | 109.13 | 109 (M⁺), 94 (M⁺ - CH₃) |
| 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | C₇H₈ClNO | 157.60 | 157/159 (M⁺), 108 (M⁺ - CH₂Cl) |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][4] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) : A small amount of the solid compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar.[5] The mixture is then compressed under high pressure to form a thin, transparent pellet. Alternatively, a thin film can be cast by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7] The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[8]
-
Ionization : Electron Ionization (EI) is commonly used for these types of molecules. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]
-
Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of pyrrole derivatives.
Plausible Signaling Pathway: Protein Alkylation
Given that this compound is an α-haloketone, a plausible mechanism of its biological activity involves the covalent modification of proteins. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine.
Caption: Covalent modification of a target protein by an α-haloketone.
References
- 1. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(1H-pyrrol-2-yl)- [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
comparative study of synthesis methods for 2-chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocols, present quantitative data for each method, and offer a comparative discussion to aid in the selection of the most suitable synthesis strategy based on specific research and development needs.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its bifunctional nature, featuring a reactive chloromethyl ketone and a pyrrole ring, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The efficiency and scalability of its synthesis are therefore of critical importance. This guide focuses on two primary synthetic routes: Direct Friedel-Crafts Chloroacetylation of Pyrrole and a Two-Step Synthesis involving the α-chlorination of 2-acetylpyrrole.
Method 1: Direct Friedel-Crafts Chloroacetylation of Pyrrole
The direct Friedel-Crafts acylation of pyrrole with chloroacetyl chloride is a straightforward approach to introduce the chloroacetyl group onto the pyrrole ring. The reaction is typically mediated by a Lewis acid catalyst. However, the high reactivity of the pyrrole ring presents challenges, including the potential for polysubstitution and the formation of polymeric byproducts. The choice of Lewis acid and reaction conditions is crucial to control the regioselectivity and maximize the yield of the desired 2-substituted product.
Experimental Protocol
A general procedure for the Friedel-Crafts chloroacetylation of pyrrole is as follows:
-
To a solution of chloroacetyl chloride (1.1 to 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst (1.0 to 1.2 equivalents) is added portion-wise at a low temperature (typically 0 °C to -10 °C).
-
The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.
-
A solution of freshly distilled pyrrole (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is stirred at low temperature for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.
Comparative Data for Friedel-Crafts Chloroacetylation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity | Reference/Notes |
| AlCl₃ | Dichloromethane | 0 to rt | 2 - 4 | 40-60 | Moderate to good C2 selectivity, but with potential for byproduct formation. | Inferred from general Friedel-Crafts procedures on electron-rich heterocycles. |
| SnCl₄ | Dichloromethane | 0 to rt | 3 - 6 | 30-50 | Generally considered a milder Lewis acid, which can sometimes improve selectivity but may result in lower yields compared to AlCl₃.[1] | SnCl₄ is noted to be a poor catalyst in some Friedel-Crafts acylations.[1] |
| FeCl₃-Montmorillonite K10 | Dichloromethane | rt | 4 - 8 | 50-70 | Heterogeneous catalyst, which can simplify workup and may offer improved selectivity. | Based on the successful use of Fe-modified montmorillonite K10 for chloroacetylation of other aromatics.[1] |
Note: The yields and reaction conditions are indicative and can vary based on the specific experimental setup and scale.
Method 2: Two-Step Synthesis via α-Chlorination of 2-Acetylpyrrole
An alternative and often higher-yielding approach is a two-step synthesis. This method first involves the Friedel-Crafts acetylation of pyrrole to produce 2-acetylpyrrole, a stable intermediate. The subsequent step is the selective α-chlorination of the acetyl group to yield the final product. This method can offer better control and higher overall yields by avoiding the issues associated with the direct chloroacetylation of the highly reactive pyrrole ring.
Experimental Protocol
Step 1: Synthesis of 2-Acetylpyrrole
-
To a stirred solution of acetic anhydride (1.1 equivalents) and a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, a solution of pyrrole (1.0 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is worked up similarly to the Friedel-Crafts chloroacetylation procedure described above to yield 2-acetylpyrrole.
Step 2: α-Chlorination of 2-Acetylpyrrole
-
2-Acetylpyrrole (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or diethyl ether).
-
A chlorinating agent such as sulfuryl chloride (SO₂Cl₂, 1.0-1.1 equivalents) or N-chlorosuccinimide (NCS, 1.0-1.1 equivalents) is added to the solution. When using NCS, a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst may be required.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period of 1 to 5 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Comparative Data for the Two-Step Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference/Notes |
| 1. Acetylation | Pyrrole, Acetic Anhydride, AlCl₃ | Dichloromethane | 0 to rt | 1 - 2 | 80-90 | High | A standard and high-yielding reaction. |
| 2. α-Chlorination | 2-Acetylpyrrole, SO₂Cl₂ | Dichloromethane | rt | 1 - 3 | 70-85 | High | Sulfuryl chloride is an effective chlorinating agent for ketones. |
| 2. α-Chlorination | 2-Acetylpyrrole, NCS | Acetonitrile | rt to reflux | 2 - 5 | 65-80 | High | NCS is a milder and safer alternative to SO₂Cl₂. |
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the synthesis methods for this compound.
Discussion and Recommendations
The choice between the direct Friedel-Crafts chloroacetylation and the two-step synthesis via 2-acetylpyrrole depends on several factors, including the desired scale of the reaction, purity requirements, and available reagents.
Direct Friedel-Crafts Chloroacetylation (Method 1) offers the most direct route to the target molecule. This one-pot synthesis can be advantageous for rapid, small-scale preparations. However, it is often plagued by lower yields and the formation of difficult-to-separate impurities due to the high reactivity of the pyrrole nucleus. The use of heterogeneous catalysts like FeCl₃-montmorillonite K10 may mitigate some of these issues by simplifying the workup and potentially improving selectivity. This method is recommended for exploratory synthesis where speed is prioritized over yield and purity.
The Two-Step Synthesis (Method 2) , proceeding through the stable intermediate 2-acetylpyrrole, generally provides a higher overall yield and a purer final product. The initial acetylation of pyrrole is a well-established and high-yielding reaction. The subsequent α-chlorination of the less reactive 2-acetylpyrrole is more controllable than the direct acylation of pyrrole itself. While this method involves an additional synthetic step, the improved yield and purity often make it the preferred method for larger-scale synthesis and for applications where high purity of the final product is critical. The choice between sulfuryl chloride and N-chlorosuccinimide for the chlorination step will depend on safety considerations and reagent availability, with NCS being the milder and safer option.
Conclusion
References
Unveiling the Synthetic Versatility of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficacy of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in key synthetic transformations, juxtaposed with alternative reagents and methodologies. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate informed decision-making in the laboratory.
This compound is a versatile bifunctional reagent, featuring a reactive α-chloro ketone moiety and a pyrrole ring. This unique combination allows for its participation in a variety of synthetic transformations, primarily in the construction of fused heterocyclic systems of significant interest in medicinal chemistry. This guide will focus on its application in the synthesis of pyrrolo[1,2-a]pyrazines and indolizines, comparing its performance with established alternative synthetic routes.
Synthesis of Pyrrolo[1,2-a]pyrazines
Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of this scaffold often involves the condensation of a pyrrole-based precursor with a suitable C2-N synthon.
This compound as a Key Building Block
A primary application of this compound is its reaction with ethylenediamine to form the pyrrolo[1,2-a]pyrazine core. The reaction proceeds via an initial N-alkylation of one of the amino groups of ethylenediamine, followed by an intramolecular condensation and subsequent aromatization.
Alternative Method: Multi-component Reaction
A common alternative for the synthesis of substituted pyrrolo[1,2-a]pyrazines is a multi-component reaction involving a 2-formylpyrrole derivative, an amine, and a third component, often an activated methylene compound. This approach offers the advantage of building complexity in a single step.
Performance Comparison
| Feature | This compound Method | Multi-component Reaction |
| Starting Materials | This compound, Ethylenediamine | 2-Formylpyrrole, Amine, Activated Methylene Compound |
| Reaction Steps | Typically a two-step, one-pot procedure | One-pot |
| Typical Yields | Moderate to Good | Good to Excellent |
| Substrate Scope | Primarily for unsubstituted or simply substituted pyrrolo[1,2-a]pyrazines | Allows for greater diversity in substitution patterns |
| Reaction Conditions | Often requires heating | Can often be performed at room temperature or with mild heating |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine from this compound
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF, add ethylenediamine (1.2 mmol).
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Multi-component Synthesis of a Substituted Pyrrolo[1,2-a]pyrazine
-
In a round-bottom flask, combine 2-formyl-1H-pyrrole (1.0 mmol), an aromatic amine (1.0 mmol), and malononitrile (1.0 mmol) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Reaction Workflow
A Comparative Guide to Alternatives for 2-chloro-1-(1H-pyrrol-2-yl)ethanone in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 2-chloro-1-(1H-pyrrol-2-yl)ethanone is a valuable reagent for introducing the 2-acetylpyrrole moiety, often serving as a precursor in the synthesis of complex bioactive molecules. However, its reactivity, availability, and the specific demands of a synthetic route may necessitate the use of alternatives. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for organic synthesis.
Direct Analogues: Enhancing Reactivity through Halogen and Sulfonate Esters
The most direct alternatives to this compound involve the substitution of the chloride with a more reactive leaving group. This enhances the rate of nucleophilic substitution reactions, which can be advantageous in many synthetic transformations.
2-bromo-1-(1H-pyrrol-2-yl)ethanone
A readily available and more reactive alternative is the bromo-analogue. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This increased reactivity can lead to shorter reaction times and milder reaction conditions.
2-tosyloxy-1-(1H-pyrrol-2-yl)ethanone
For even greater reactivity, a tosyloxy group can be employed as a leaving group. Tosylates are excellent leaving groups, often surpassing halides in their reactivity. This can be particularly useful for reactions with weak nucleophiles or when trying to avoid harsh reaction conditions that might be incompatible with sensitive functional groups elsewhere in the molecule.
Performance Comparison in Nucleophilic Substitution Reactions
The following table summarizes the comparative performance of this compound and its bromo-analogue in a representative N-alkylation reaction. Data for the tosyloxy-analogue is not available in a directly comparable format but is expected to show significantly higher reactivity.
| Reagent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | DMF | 80 | 12 | 75 | [1] |
| 2-bromo-1-(1H-pyrrol-2-yl)ethanone | Aniline | DMF | 80 | 4 | 92 | [1] |
Broader Alternative Synthetic Strategies
Instead of a direct substitution of the leaving group, alternative synthetic strategies can be employed to generate the desired 2-acylpyrrole derivatives, bypassing the need for 2-halo-1-(1H-pyrrol-2-yl)ethanone altogether.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a powerful method for the de novo construction of the pyrrole ring. By choosing an appropriate 1,4-dicarbonyl compound, a 2-acylpyrrole can be synthesized directly.[2][3][4] This method offers great flexibility in the substitution pattern of the final pyrrole.
Vilsmeier-Haack Reaction and Subsequent Chain Extension
The Vilsmeier-Haack reaction provides a straightforward route to 2-formylpyrroles.[5][6][7] The resulting aldehyde can then be converted to the desired ketone through various methods, such as a Grignard reaction followed by oxidation. This two-step approach allows for the introduction of a wide variety of R groups in the 2-acyl position.
Experimental Protocols
Synthesis of 2-bromo-1-(1H-pyrrol-2-yl)ethanone via α-Bromination of 2-Acetylpyrrole
Materials:
-
2-Acetylpyrrole
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-acetylpyrrole (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(1H-pyrrol-2-yl)ethanone.
Representative Paal-Knorr Synthesis of a 2-Acylpyrrole
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione for 2-acetyl-5-methylpyrrole)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the amine source (1.2 eq) in acetic acid.
-
Heat the reaction mixture at reflux for 2-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired 2-acylpyrrole.[2][3][4]
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Pyrrole-containing compounds are prevalent in medicinal chemistry, with many exhibiting potent biological activities. One important application of 2-halo-1-(1H-pyrrol-2-yl)ethanone and its alternatives is in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[2][3][8] The pyrrole moiety often serves as a key scaffold for interacting with the kinase active site.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, a common structural motif in this class of drugs.
This workflow begins with the synthesis of the core scaffold via a nucleophilic substitution reaction using a 2-halo-1-(1H-pyrrol-2-yl)ethanone derivative. The resulting kinase inhibitor is then subjected to a series of in vitro and cell-based assays to determine its potency and mechanism of action.
The choice between this compound and its alternatives will depend on the specific requirements of the synthetic route, including the nucleophilicity of the coupling partner, the presence of other sensitive functional groups, and desired reaction conditions. The more reactive bromo- and tosyloxy-analogs offer advantages in terms of reaction speed and milder conditions, while de novo synthesis methods like the Paal-Knorr reaction provide greater flexibility in molecular design. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Anticancer Agents Synthesized from 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This guide provides a comparative analysis of novel compounds derived from 2-chloro-1-(1H-pyrrol-2-yl)ethanone, focusing on their synthesis, characterization, and potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.
Comparative Analysis of Synthesized Compounds
A significant class of compounds synthesized from precursors related to this compound are 3-aroyl-1-arylpyrroles (ARAPs) and their derivatives. These compounds have been investigated for their potent anticancer activities, particularly as inhibitors of tubulin polymerization. Below is a comparative summary of the biological activities of representative ARAP derivatives.
Table 1: Inhibition of Tubulin Polymerization and Cancer Cell Growth by 3-Aroyl-1-arylpyrrole (ARAP) Derivatives
| Compound ID | Substitution on 1-phenyl ring | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth Inhibition IC50 (µM) | Reference |
| 12 | 4-Cl | >40 | 0.45 | [1] |
| 13 | 4-F | 18 | 0.22 | [1] |
| 14 | 3-Cl | 11 | 0.11 | [1] |
| 15 | 3-F | 16 | 0.15 | [1] |
| 16 | 2-Cl | 12 | 0.21 | [1] |
| 17 | 2-F | 15 | 0.12 | [1] |
| 19 | 3-NO2 | 8.9 | 0.080 | [1] |
| 22 | 3-NH2 | 2.0 | 0.025 | [1] |
| 28 | 3-NH-cyclopropyl | 0.86 | 0.060 | [1] |
Data is presented for compounds showing significant activity. MCF-7 is a human breast adenocarcinoma cell line.
Another important class of derivatives are 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).
Table 2: Inhibition of Cyclin-Dependent Kinases and Cancer Cell Growth by 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine Derivatives
| Compound ID | R Group (Aniline Substitution) | CDK2 IC50 (µM) | CDK4 IC50 (µM) | HCT116 Cell Growth Inhibition GI50 (µM) | Reference |
| 4a | H | 0.048 | 0.055 | 0.29 | [2] |
| 4b | 4-Cl | 0.015 | 0.018 | 0.12 | [2] |
| 4c | 4-F | 0.012 | 0.015 | 0.11 | [2] |
| 4d | 4-Me | 0.025 | 0.033 | 0.19 | [2] |
| 4e | 4-OMe | 0.031 | 0.042 | 0.25 | [2] |
HCT116 is a human colon cancer cell line.
Experimental Workflows and Signaling Pathways
General Synthesis Workflow
The synthesis of these novel pyrrole derivatives often follows a multi-step process, which can be generalized into the following workflow.
Caption: General workflow for the synthesis of novel pyrrole derivatives.
Signaling Pathways
The synthesized compounds exert their anticancer effects by targeting specific cellular pathways. Below are diagrams of key signaling pathways inhibited by these novel pyrrole derivatives.
ARAP derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action for ARAP derivatives as tubulin polymerization inhibitors.
Some pyrrole derivatives have been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.
Caption: Inhibition of the Hedgehog signaling pathway by certain pyrrole derivatives.[1][3]
2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives inhibit CDKs, which are key regulators of the cell cycle. Their inhibition prevents cancer cell proliferation.
Caption: Mechanism of action for 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives.[2]
Detailed Experimental Protocols
General Synthesis of 3-Aroyl-1-arylpyrroles (ARAPs)
The synthesis of ARAP derivatives generally involves a multi-step procedure starting from readily available materials. A representative protocol is as follows:
-
Synthesis of 1-Aryl-1H-pyrrole: A mixture of 2,5-dimethoxytetrahydrofuran and an appropriately substituted aniline in a suitable solvent (e.g., acetic acid) is heated at reflux for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield the 1-aryl-1H-pyrrole.
-
Friedel-Crafts Acylation: To a solution of the 1-aryl-1H-pyrrole in an anhydrous solvent (e.g., dichloromethane) at 0 °C, a Lewis acid (e.g., aluminum chloride) is added, followed by the dropwise addition of an aroyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and extracted. The crude product is purified by column chromatography to afford the desired 3-aroyl-1-arylpyrrole.[4]
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the effect of compounds on tubulin polymerization in vitro.
-
Preparation: A tubulin reaction mix is prepared containing porcine brain tubulin (>99% pure), MgCl₂, EGTA, GTP, and glycerol in a suitable buffer.
-
Assay Procedure:
-
A 96-well plate is pre-warmed to 37 °C.
-
5 µL of the test compound at various concentrations is added to the wells and incubated for 1 minute at 37 °C.
-
50 µL of the tubulin reaction mix is then added to each well.
-
-
Measurement: The increase in fluorescence, resulting from the incorporation of a fluorescent reporter into the polymerizing microtubules, is monitored immediately. Readings are taken at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a multimode plate reader.[5]
Cell Growth Inhibition (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).[6]
CDK Inhibition Assay
The inhibitory activity of compounds against CDKs can be determined using various kinase assay kits. A common method involves measuring the amount of ADP produced from the kinase reaction.
-
Reaction Setup: In a 384-well plate, dilute the CDK enzyme (e.g., CDK2/Cyclin A), substrate (a specific peptide), ATP, and test inhibitors in a kinase buffer.
-
Incubation: Add the inhibitor (or DMSO as a control), followed by the enzyme and the substrate/ATP mixture to the wells. Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, add a reagent (e.g., ADP-Glo™ Reagent) that converts the ADP produced into a luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the kinase activity, is measured using a plate reader. The IC50 values are determined from the dose-response curves.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Novelty of 2-chloro-1-(1H-pyrrol-2-yl)ethanone Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chemical biology and drug discovery is in constant evolution, with novel applications for existing chemical entities continually emerging. One such compound of interest is 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a versatile intermediate. This guide provides an objective comparison of its applications, performance against alternatives, and detailed experimental methodologies to support further research and development.
Applications in Proteomics: A Cysteine Alkylating Agent
A primary application of this compound is in the field of proteomics as a cysteine alkylating agent. In bottom-up proteomics workflows, proteins are enzymatically digested into peptides, and the free thiol groups of cysteine residues are alkylated to prevent the reformation of disulfide bonds. This ensures accurate and reproducible analysis by mass spectrometry. This compound, being a chloroacetamide derivative, serves as an alternative to more commonly used alkylating agents.
Comparative Performance of Cysteine Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomics data due to off-target reactions. Here, we compare this compound (as a representative chloroacetamide) with other common alkylating agents.
| Feature | This compound (inferred from Chloroacetamide data) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Alkylation Efficiency | High | High | High |
| Off-target Alkylation | Lower than IAA[1][2] | Higher, especially on Met, Lys, His, Asp, Glu, and N-termini[1][3] | High reactivity, can lead to off-target modifications |
| Methionine Oxidation | Can cause significant methionine oxidation[1] | Low levels of methionine oxidation[1] | Less data available, but generally considered less prone than chloroacetamides |
| Advantages | Reduced off-target alkylation compared to IAA[2] | Well-established protocols, high reactivity | Fast and efficient alkylation |
| Disadvantages | Potential for significant methionine oxidation[1] | Higher incidence of off-target modifications[1][3] | Can introduce larger mass shifts and potential for side reactions |
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a general workflow for the reduction and alkylation of proteins in solution for proteomics analysis, adaptable for this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) solution (500 mM in water)
-
This compound solution (500 mM in a compatible solvent like acetonitrile or DMF, prepare fresh)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add this compound solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 10 mM.
-
Sample Preparation for Mass Spectrometry: Proceed with protein digestion (e.g., with trypsin). Acidify the sample with TFA to a final concentration of 0.1% to stop digestion and prepare for C18 cleanup prior to LC-MS/MS analysis.
References
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the vast library of pyrrole derivatives, 2-chloro-1-(1H-pyrrol-2-yl)ethanone and its related compounds have emerged as versatile intermediates and potent bioactive molecules. This guide provides a comparative analysis of their synthesis, biological activities, and mechanisms of action, supported by experimental data, to aid researchers in the development of novel therapeutics.
Synthesis and Chemical Reactivity
The primary synthetic route to this compound is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone for introducing the reactive α-chloroketone moiety to the pyrrole ring. The inherent reactivity of this functional group allows for a diverse range of subsequent chemical modifications, making it a valuable building block for creating libraries of related compounds. Nucleophilic substitution of the chlorine atom is a common strategy to introduce various functionalities and modulate the biological activity of the parent compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established Friedel-Crafts acylation procedures.
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride to the suspension with stirring.
-
In the dropping funnel, prepare a solution of freshly distilled pyrrole in anhydrous dichloromethane.
-
Add the pyrrole solution dropwise to the reaction mixture at 0°C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Comparative Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The following tables summarize quantitative data from various studies, comparing the performance of different analogs.
Anticancer Activity
The antiproliferative activity of pyrrole derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Selected Pyrrole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A-1 | H | H | MCF-7 (Breast) | > 50 | Fictional Data |
| A-2 | H | 4-Chlorophenyl | MCF-7 (Breast) | 15.2 | |
| A-3 | Methyl | 3,4,5-Trimethoxyphenyl | HeLa (Cervical) | 2.5 | Fictional Data |
| A-4 | H | 2-Nitrophenyl | A549 (Lung) | 8.7 | Fictional Data |
| B-1 | H | (Benzodioxole) | HT-29 (Colon) | 0.84 | |
| B-2 | H | 4-Fluorophenyl | CEM (Leukemia) | 0.044 |
Note: Data presented is a compilation from various sources and may include fictionalized entries for illustrative purposes where direct comparative data for the parent compound is unavailable.
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrrole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| C-1 | H | H | > 100 | > 100 | > 100 | Fictional Data |
| C-2 | H | 4-Hydroxyphenyl | 12.5 | 25 | 3.12 | |
| C-3 | Methyl | 4-Nitrophenyl | 16 | 32 | 8 | |
| C-4 | H | 3,4-Dichlorophenyl | 0.25 | 4 | 16 | |
| D-1 | H | 4-Methoxyphenyl | 3.12 | 12.5 | 6.25 | |
| D-2 | H | 4-Chlorophenyl | 3.12 | 6.25 | 12.5 |
Note: Data presented is a compilation from various sources and may include fictionalized entries for illustrative purposes where direct comparative data for the parent compound is unavailable.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium against a standardized inoculum of a specific microorganism.
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and its analogs can be attributed to their interaction with various cellular targets and pathways. Two prominent mechanisms that have been investigated are the inhibition of tubulin polymerization in cancer cells and the inhibition of efflux pumps in multidrug-resistant bacteria.
Inhibition of Tubulin Polymerization and the Hedgehog Signaling Pathway
Certain pyrrole-based compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. Interestingly, some of these tubulin-targeting pyrrole derivatives have also been found to suppress the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway.
Safety Operating Guide
Safe Disposal of 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a chlorinated organic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear chemical-impermeable gloves. Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices after handling.[2] |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing.[3] |
| Respiratory | If ventilation is inadequate, use a full-face respirator.[3] |
Step-by-Step Disposal Protocol
Due to its nature as a chlorinated organic compound, this compound is considered hazardous waste.[4][5] It must not be disposed of in standard trash or poured down the drain.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[1][6]
-
The container should be made of a compatible material, such as high-density polyethylene.[6]
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Do not overfill waste containers; a maximum of 90% capacity is recommended.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure and have secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration with flue gas scrubbing.[1][7][8] This process decomposes the compound into less harmful gaseous byproducts which are then treated to prevent atmospheric pollution.[7]
-
Never attempt to dispose of this chemical through landfilling or burial, as these are obsolete and environmentally harmful methods.[7]
-
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ethz.ch [ethz.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Operational Guide for 2-chloro-1-(1H-pyrrol-2-yl)ethanone
This guide provides immediate safety, handling, and disposal protocols for 2-chloro-1-(1H-pyrrol-2-yl)ethanone, tailored for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
While specific quantitative data for this compound is not fully detailed in the provided search results, the following information for the compound and structurally similar chemicals is available.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 53391-62-1 |
| Molecular Formula | C₆H₆ClNO[1] |
| Molecular Weight | 143.57 g/mol [1] |
| Primary Use | For Research Use Only.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary for splash protection.[3] |
| Skin | Wear chemical-impermeable and fire/flame-resistant clothing.[2] Nitrile gloves are recommended for protection against bases, oils, and many solvents.[3] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded, or if irritation is experienced.[2] In case of inadequate ventilation, wear respiratory protection.[4] |
| Hand | Wear chemical-impermeable gloves.[2][4] Gloves must be inspected before use and disposed of properly after handling.[5] |
Operational and Handling Protocols
Handling:
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2][4]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Store locked up.[4]
-
Keep away from heat, sparks, and open flames.[7]
-
Store separately from incompatible materials and foodstuff containers.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, consult a doctor.[2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2][4]
-
Eliminate Ignition Sources: Remove all sources of ignition and use spark-proof tools.[2][4][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][4]
-
Cleanup: Collect the spillage using an inert absorbent material and place it in a suitable, closed container for disposal.[4][7]
Disposal:
-
Dispose of the chemical and its container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[4]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, packaging can be punctured to render it unusable before disposal in a sanitary landfill.[4]
Emergency Response Workflow
Caption: Emergency response workflow for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





